Ginsenoyne E Ginsenoyne E Ginsenoyne e, also known as 3-oxopanaxydol or panaquinquecol 3, belongs to the class of organic compounds known as enones. Enones are compounds containing the enone functional group, with the structure RC(=O)CR'. Ginsenoyne e is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ginsenoyne e is primarily located in the membrane (predicted from logP). Outside of the human body, ginsenoyne e can be found in tea. This makes ginsenoyne e a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 126146-63-2
VCID: VC3925176
InChI: InChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,16-17H,2-3,5-7,10,13-14H2,1H3
SMILES: CCCCCCCC1C(O1)CC#CC#CC(=O)C=C
Molecular Formula: C17H22O2
Molecular Weight: 258.35 g/mol

Ginsenoyne E

CAS No.: 126146-63-2

Cat. No.: VC3925176

Molecular Formula: C17H22O2

Molecular Weight: 258.35 g/mol

* For research use only. Not for human or veterinary use.

Ginsenoyne E - 126146-63-2

Specification

CAS No. 126146-63-2
Molecular Formula C17H22O2
Molecular Weight 258.35 g/mol
IUPAC Name 8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-one
Standard InChI InChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,16-17H,2-3,5-7,10,13-14H2,1H3
Standard InChI Key WIONCQLWGYLTME-UHFFFAOYSA-N
SMILES CCCCCCCC1C(O1)CC#CC#CC(=O)C=C
Canonical SMILES CCCCCCCC1C(O1)CC#CC#CC(=O)C=C

Introduction

Chemical Identity and Nomenclature

Molecular Formula and Structural Features

Ginsenoyne E is classified as a polyacetylene derivative with the molecular formula C17H22O2C_{17}H_{22}O_2 and a molecular weight of 258.35 g/mol . Its IUPAC name, 8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-one, reflects the presence of an epoxy ring (oxirane), conjugated triple bonds (diyn), and an α,β-unsaturated ketone (enone) . The compound’s structure includes a 17-carbon chain with a heptyl-substituted oxirane at position 8, a conjugated diyne system at positions 4 and 6, and a terminal enone group at position 3 .

Synonyms and Registry Identifiers

Ginsenoyne E is cataloged under multiple identifiers, including CAS Registry Number 126146-63-2, PubChem CID 5320336, and ChEBI ID 173842 . Additional synonyms include PQ 3 and 3-oxopanaxydol, the latter indicating its structural relationship to panaxydol, a related polyacetylene from Panax ginseng .

Table 1: Key Identifiers for Ginsenoyne E

IdentifierValueSource
CAS Registry Number126146-63-2PubChem
PubChem CID5320336PubChem
Molecular FormulaC17H22O2C_{17}H_{22}O_2NIST
Molecular Weight258.35 g/molPubChem
ChEBI ID173842PubChem

Isolation and Discovery

Source and Extraction

Ginsenoyne E was first isolated in 1991 from the hexane extract of Panax ginseng roots alongside four structurally analogous compounds: ginsenoynes A–D . The extraction protocol involved sequential chromatography on silica gel, yielding a pale yellow oil characterized by specific optical activity ([α]D82.9[\alpha]_D -82.9^\circ) . This method contrasts with polar fraction isolation techniques used for ginsenosides, underscoring the compound’s lipophilic nature .

Structural Relationship to Other Polyacetylenes

The ginsenoyne family shares a common backbone of conjugated triple bonds and epoxy groups but differs in side-chain substitutions. For example, ginsenoyne A features a 16-carbon chain with a terminal diene, while ginsenoyne E incorporates a heptyl-oxirane moiety . These structural variations correlate with differences in bioactivity, as observed in cytotoxicity assays against leukemia cell lines .

Structural Elucidation and Stereochemistry

Spectroscopic Analysis

The structure of ginsenoyne E was determined using UV, IR, 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry. Key spectral data include:

  • UV (MeOH): λmax\lambda_{\text{max}} 208, 261, 276, 292 nm (conjugated enone and diyne systems) .

  • IR (KBr): 2236 cm1^{-1} (C≡C stretch), 1644 cm1^{-1} (C=O stretch), 1612 cm1^{-1} (C=C stretch) .

  • 1H^1H-NMR: δ 6.58 (dd, J=16.0,10.5J = 16.0, 10.5 Hz, H-1), 5.85 (d, J=16.0J = 16.0 Hz, H-2), 4.90 (br d, J=5.4J = 5.4 Hz, H-3) .

Absolute Configuration

The stereochemistry of the oxirane ring in ginsenoyne E was assigned as 2R,3S through chemical correlation and comparison with synthetic analogs . This configuration influences the compound’s biological interactions, as evidenced by its reduced cytotoxicity compared to panaxydol derivatives .

Spectral Data and Analytical Characterization

Mass Spectrometry

High-resolution electron ionization mass spectrometry (HR-EIMS) confirmed the molecular formula C17H22O2C_{17}H_{22}O_2 with a base peak at m/z 55 and significant fragments at m/z 103 and 132 . The fragmentation pattern aligns with cleavage at the enone and epoxy groups, yielding diagnostic ions for structural verification .

Table 2: Key GC-MS Data for Ginsenoyne E

ParameterValueInstrumentation
ColumnHP-5MSCapillary GC
Retention Index2160NIST
Temperature Program60°C → 210°C → 280°CHe carrier gas

Nuclear Magnetic Resonance (NMR)

The 13C^{13}C-NMR spectrum of ginsenoyne E reveals 17 carbons, including one carbonyl (δ 194.2), two oxygen-bearing methines (δ 62.1, 58.7), and four acetylenic carbons (δ 78.3–84.5) . The 1H^1H-1H^1H COSY and HMBC correlations confirmed the connectivity of the oxirane and enone moieties .

Analytical Methods and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

Ginsenoyne E is routinely analyzed using non-polar columns (e.g., HP-5MS) with helium carrier gas. The compound elutes at a retention index of 2160 under a temperature gradient from 60°C to 280°C . This method enables precise quantification in plant extracts and biological matrices .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 260 nm is employed for purity assessment. Optimal separation is achieved using C18 columns and acetonitrile-water gradients, with a retention time of 22.3 minutes under standardized conditions .

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